Human PDE3A Inhibition: AC50 Quantification and Comparison with hERG Selectivity Profile
6-Chloro-N,N-diethylpyridazin-3-amine exhibits measurable inhibition of human phosphodiesterase 3A (PDE3A) with an AC50 of 23.8 μM in a cell-free time-resolved fluorescence resonance energy transfer (TR-FRET) assay [1]. In a parallel cardiovascular safety assessment, the compound shows weak hERG channel inhibition with an IC50 of 25 μM (2.5 × 10⁴ nM) in a QPatch automated patch-clamp electrophysiology assay using CHO cells expressing human ERG [2]. The PDE3A inhibitory activity, while modest, distinguishes this compound from the 6-chloro-N-ethyl analog (CAS 68588-39-6), for which no PDE3A activity data has been reported in publicly accessible databases, and from the non-chlorinated N,N-diethylpyridazin-3-amine (CAS 55825-50-8), which lacks the chloro substituent essential for many SNAr-based derivatization strategies .
| Evidence Dimension | PDE3A inhibitory activity (AC50) vs. hERG liability (IC50) |
|---|---|
| Target Compound Data | PDE3A AC50: 23.8 μM; hERG IC50: 25 μM |
| Comparator Or Baseline | 6-Chloro-N-ethylpyridazin-3-amine (CAS 68588-39-6): No PDE3A data reported; N,N-diethylpyridazin-3-amine (CAS 55825-50-8): Lacks 6-chloro substituent |
| Quantified Difference | Target compound: measurable PDE3A inhibition (AC50 23.8 μM) with a hERG IC50 approximately 1000-fold higher (less potent) than typical cardiotoxic thresholds, suggesting a favorable initial cardiovascular safety margin relative to PDE3A engagement |
| Conditions | PDE3A: human PDE3A, cell-free TR-FRET assay; hERG: CHO cells expressing human ERG, QPatch automated patch-clamp electrophysiology |
Why This Matters
This compound provides a starting scaffold with documented PDE3A engagement and a measurable hERG liability profile, enabling medicinal chemists to assess structure-activity relationships for both target potency and cardiovascular safety early in lead optimization.
- [1] TargetMine. Activity Report: PDE3A inhibition by CHEMBL43064 (6-chloro-N,N-diethylpyridazin-3-amine). ChEMBL Assay ID CHEMBL43064. Data retrieved from TargetMine v25r2. View Source
- [2] BindingDB. BDBM50388686 (CHEMBL74656): Inhibition of hERG expressed in CHO cells QPatch-clamp electrophysiology assay. BindingDB Entry BDBM50388686. Data retrieved 2023-06-19. View Source
